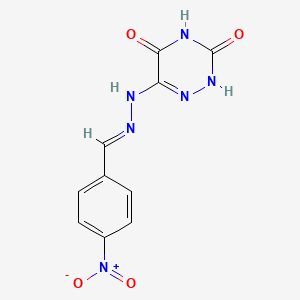![molecular formula C16H21NO2 B5810053 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts as an inhibitor of specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes and ultimately results in the death of cancer cells or the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide in lab experiments include its high potency and selectivity, its ability to target specific enzymes and proteins, and its potential for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments. These include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for toxicity and side effects.
Direcciones Futuras
There are many future directions for the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets for drug development.
2. Exploration of the use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of this compound.
4. Investigation of the potential side effects and toxicity of this compound in order to ensure its safety for use in humans.
Conclusion:
In conclusion, N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has shown promising results in scientific research studies. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs.
Métodos De Síntesis
The synthesis of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a lead compound for the development of new drugs and has shown activity against various diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(13-6-7-13)17-12-16(8-10-19-11-9-16)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNEZGRFYPPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

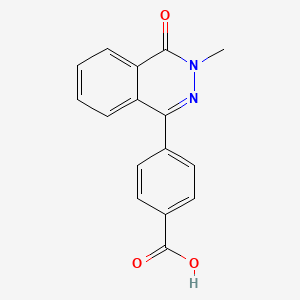
![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
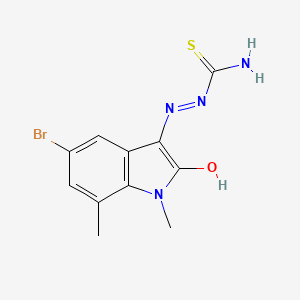
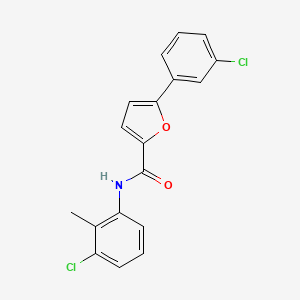
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
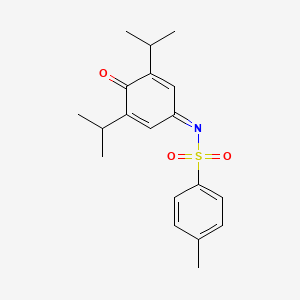
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
